molecular formula C8H8BrNO2 B11947952 4-Bromophenyl methylcarbamate

4-Bromophenyl methylcarbamate

Cat. No.: B11947952
M. Wt: 230.06 g/mol
InChI Key: JDMQNOUMIJRQEX-UHFFFAOYSA-N
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Description

4-Bromophenyl methylcarbamate (CAS: 13538-50-6) is a carbamate derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.059 g/mol . Its IUPAC name is (4-bromophenyl) N-methylcarbamate, and its structure features a bromine-substituted phenyl ring linked to a methylcarbamate group (-NHCOOCH₃). The compound is primarily used in research and specialty chemical synthesis, as evidenced by its commercial availability in neat formats for laboratory applications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(4-bromophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

JDMQNOUMIJRQEX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Mechanism :
4-Bromophenyl methylcarbamate undergoes hydrolysis under acidic or basic conditions, breaking down into the corresponding amine and carbon dioxide. This reaction is characteristic of carbamates, which are labile esters of carbamic acid.

Reaction Conditions :

  • Acidic hydrolysis : Typically performed with dilute HCl or H2SO4, yielding 4-bromoaniline and CO2.

  • Basic hydrolysis : Uses aqueous NaOH or NaHCO3 solutions, producing the sodium salt of carbamic acid and the amine.

Kinetics :
The hydrolysis rate depends on pH and temperature. At physiological pH (7.4), the reaction is slower compared to strongly acidic or basic environments.

Substitution Reactions

Nucleophilic Aromatic Substitution :
The bromine atom on the phenyl ring can undergo nucleophilic substitution. Common reagents include:

  • Amines : React under high-temperature conditions (e.g., DMF, 120°C) to form anilines .

  • Thiols : Substitute bromine with sulfur nucleophiles using polar aprotic solvents like DMSO .

Cross-Coupling Reactions :
The bromine atom enables palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to form biaryl compounds. This involves reacting with aryl boronic acids in the presence of Pd(0) catalysts .

Typical Products :

  • Aryl-substituted carbamates : Derivatives with NH2, SH, or aryl groups replacing Br .

  • Boronate esters : Intermediate products in Suzuki coupling .

Enzymatic Inhibition

Target Enzymes :
this compound and related carbamates inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for neurotransmitter regulation .

Biochemical Data :

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate158.41 ± 0.8711.37 ± 0.0513.93
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate104.15 ± 2.9121.38 ± 0.264.87
4-Br-substituted carbamate51.46 ± 1.3844.05 ± 1.711.17

Key Observations :

  • BChE selectivity : Many carbamates show higher potency against BChE than AChE, with selectivity indices exceeding 4 .

  • Substituent effects : Electron-withdrawing groups (e.g., 4-Br) reduce potency compared to hydrophobic substituents .

Oxidation and Reduction

Reductive Pathways :
The carbamate group is inert to typical reducing agents (e.g., LiAlH4). Reduction typically affects other functional groups, such as nitro substituents if present.

Scientific Research Applications

4-Bromophenyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cholinesterase enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a pesticide and its potential use in treating certain medical conditions.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromophenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. By inhibiting these enzymes, the compound can affect neurotransmission, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical data for 4-bromophenyl methylcarbamate and its closest structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Stability Notes
This compound 13538-50-6 C₈H₈BrNO₂ 230.059 Research chemical, synthetic intermediate Stability under ambient conditions unknown
Aminocarb 2032-59-9 C₁₁H₁₆N₂O₂ 208.257 Broad-spectrum insecticide, molluscicide Melting point: 94°C; moderate toxicity
Carbaryl (1-Naphthyl methylcarbamate) 63-25-2 C₁₂H₁₁NO₂ 201.22 Insecticide (agricultural/household) Symptoms: eye irritation, nausea
t-Butyl (4-bromophenyl) methylcarbamate N/A C₁₂H₁₆BrNO₂ 294.17 (estimated) Synthetic intermediate Unstable; crystallizes over time

Key Differences and Research Findings

Structural Features
  • The methylcarbamate group provides hydrolytic sensitivity typical of carbamates .
  • Aminocarb: Contains a dimethylamino group and methyl substitution on the phenyl ring, enhancing its bioactivity as an insecticide. The additional nitrogen increases polarity and solubility .
  • Carbaryl : A naphthyl-based carbamate with broader commercial use. Its larger aromatic system contributes to higher lipid solubility and environmental persistence .
Stability and Reactivity
  • Instability in Analogues : The t-butyl derivative of this compound exhibits unprecedented instability, forming crystals of N,N′-bis(4-bromophenyl)-N,N′-dimethylurea upon prolonged air exposure . This contrasts with Carbaryl, which is relatively stable under standard storage conditions.
  • Toxicity Profiles: Carbamates generally inhibit acetylcholinesterase, but toxicity varies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromophenyl methylcarbamate, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound derivatives, such as N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea, involves purification via column chromatography followed by crystallization under ambient conditions. For example, t-butyl (4-bromophenyl) methylcarbamate was observed to crystallize unexpectedly over two months in air, highlighting the need for controlled solvent systems (e.g., cyclohexane) to isolate pure crystals . Optimizing reaction conditions (e.g., temperature, solvent polarity) and employing spectroscopic monitoring (e.g., TLC) can minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy can identify key functional groups, such as the carbamate carbonyl stretch (~1700 cm⁻¹) and N-H vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the aromatic ring and methyl group connectivity. For example, studies on structurally related carbamates used ¹H NMR to resolve methyl protons at δ ~3.0 ppm and aromatic protons in the δ 7.0–7.5 ppm range .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data for this compound is limited, structurally similar carbamates (e.g., tert-butyl derivatives) require precautions against skin/eye contact and inhalation. Use fume hoods, nitrile gloves, and eye protection. Waste should be segregated and disposed via certified hazardous waste services, as recommended for brominated aromatic compounds .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their stability and reactivity?

  • Methodological Answer : Crystallographic studies on N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea (a derivative) reveal a monoclinic P21/n space group with intermolecular hydrogen bonds stabilizing the lattice. Such structural insights, obtained via single-crystal X-ray diffraction (SC-XRD), can predict solubility and degradation pathways. For instance, instability in Boc-protected precursors (e.g., t-butyl derivatives) may arise from steric hindrance or moisture sensitivity, necessitating inert-atmosphere storage .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Conflicting bioactivity results (e.g., enzyme inhibition vs. no observed effect) may stem from assay conditions (e.g., pH, solvent) or polymorphic forms. Researchers should:

  • Perform dose-response curves across multiple concentrations.
  • Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Screen for polymorphism via differential scanning calorimetry (DSC) or XRD, as demonstrated in studies on 4-bromophenyl benzoate polymorphs .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. Molecular dynamics simulations may reveal conformational flexibility in solution, aiding in the rational design of derivatives with improved pharmacokinetic profiles. For example, studies on methylcarbamate agrochemicals used docking simulations to optimize steric interactions with acetylcholinesterase .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationColumn chromatography, solvent crystallization
Structural CharacterizationFTIR, ¹H/¹³C NMR, SC-XRD
Polymorphism ScreeningDSC, XRD, Hirshfeld surface analysis
Biological Activity ValidationDose-response assays, orthogonal testing

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